molecular formula C13H13ClN2OS B2981001 2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone CAS No. 551931-24-9

2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone

Cat. No.: B2981001
CAS No.: 551931-24-9
M. Wt: 280.77
InChI Key: KUZCZKVPHCXFJQ-UHFFFAOYSA-N
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Description

“2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, density, molecular formula, and molecular weight. “this compound” has a molecular formula of C13H13ClN2OS and a molecular weight of 280.77 .

Scientific Research Applications

Antifolate and Antitumor Agents

2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, demonstrating significant antitumor properties. For example, compounds designed with modifications to this core structure have shown excellent inhibitory effects on human DHFR and the growth of several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).

Heterocyclic Precursors in Organic Synthesis

Challenges in the nitration of related pyrimidinone compounds, such as 2-amino-6-chloro-4(3H)-pyrimidinone, have led to the discovery of unusual gem-dinitro compounds. These findings expand our understanding of the reactivity of pyrimidinone derivatives and their potential as intermediates in the synthesis of more complex heterocyclic compounds (Boyle et al., 2001).

Antimicrobial Agents

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related compounds, has demonstrated promising antimicrobial activities. These studies suggest the potential of this compound derivatives in the development of novel antimicrobial agents, showcasing their applicability in addressing antibiotic resistance (Hossan et al., 2012).

Spectroscopic Analysis and Chemotherapeutic Applications

Spectroscopic investigation of similar compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has provided insights into their structural properties and potential as chemotherapeutic agents. These studies emphasize the role of detailed molecular analysis in understanding the behavior of such compounds in biological systems and their therapeutic potential (Alzoman et al., 2015).

Heterogeneous Synthesis Methods

The development of efficient synthesis methods for heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlights the versatility of related pyrimidinone compounds in organic synthesis. These methods contribute to the broader application of such compounds in the design and synthesis of biologically active molecules, enhancing the drug discovery process (Bassyouni & Fathalla, 2013).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZCZKVPHCXFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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